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molecular formula C5HCl3N2O2 B1357141 2,4,6-Trichloro-3-nitropyridine CAS No. 60186-13-2

2,4,6-Trichloro-3-nitropyridine

Cat. No. B1357141
M. Wt: 227.43 g/mol
InChI Key: VJZFGUJBDRDICD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08680089B2

Procedure details

2,6-dichloro-3-nitropyridine-4-amine (2.27 g, 10.9 mmol) was added to 48 mL concentrated hydrochloric acid, and cooled to 0-5° C. To the solution was added sodium nitrite (2.26 g, 32.7 mmol) in batches. After the addition of sodium nitrite, the reaction solution was stirred for 1 h at 0-5° C., and then stirred for 2 h at 25° C., adjusted to pH=7 with 40% sodium hydroxide solution, and extracted with ethyl ether. After the organic phase was dried (Na2SO4) and concentrated, it was subjected to column chromatography eluted with petroleum ether to afford 2 g white solid with a yield of 80.7%.
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
2.26 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
80.7%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[C:6](N)[CH:5]=[C:4]([Cl:12])[N:3]=1.[ClH:13].N([O-])=O.[Na+].[OH-].[Na+]>>[Cl:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[C:6]([Cl:13])[CH:5]=[C:4]([Cl:12])[N:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
2.27 g
Type
reactant
Smiles
ClC1=NC(=CC(=C1[N+](=O)[O-])N)Cl
Name
Quantity
48 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
2.26 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the reaction solution was stirred for 1 h at 0-5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 2 h at 25° C.
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After the organic phase was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
eluted with petroleum ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC(=CC(=C1[N+](=O)[O-])Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 80.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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